molecular formula C8H8BrN B1520220 4-Bromo-2-cyclopropylpyridine CAS No. 1086381-28-3

4-Bromo-2-cyclopropylpyridine

Cat. No. B1520220
CAS RN: 1086381-28-3
M. Wt: 198.06 g/mol
InChI Key: NPUZZKZKHYZOEJ-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropylpyridine is a chemical compound with the molecular formula C8H8BrN . It has a molecular weight of 198.06 . It is a colorless to yellow liquid or low-melting solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid or low-melting solid . It has a molecular weight of 198.06 . The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Cyclopropylcarboxylic acids and esters incorporating bromophenol moieties, structurally related to 4-Bromo-2-cyclopropylpyridine, were investigated for their inhibitory effects on carbonic anhydrase enzyme (CA). These compounds exhibited excellent inhibitory effects in the low nanomolar range against human CA isoenzymes I and II, highlighting their potential in designing inhibitors for various isoforms of this enzyme critical in many physiological processes (Boztaş et al., 2015).

Biological Activity

N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, incorporating cyclopropyl groups similar to this compound, demonstrated excellent herbicidal and fungicidal activities. This underlines the potential of such compounds in agricultural applications, showcasing their role in the development of new agrochemicals (Tian et al., 2009).

Suzuki Cross-Coupling Reactions

A study detailed the palladium-catalyzed Suzuki cross-coupling reactions involving pyridine derivatives, showcasing the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This illustrates the role of brominated pyridines in facilitating the formation of complex organic molecules, potentially opening pathways for new drug discovery and the development of organic materials (Ahmad et al., 2017).

Copper Catalyzed Amination

The copper-catalyzed amination of aryl halides, including bromopyridines, was demonstrated to proceed with high efficiency, offering a valuable method for the synthesis of aminopyridines. This highlights the utility of bromopyridines in synthesizing compounds that could have significant implications in pharmaceuticals and chemical synthesis (Lang et al., 2001).

Antibacterial Surfaces

Research on modifying surfaces to kill bacteria on contact involved the use of pyridinium bromides, which are structurally related to this compound. These modifications resulted in surfaces that could effectively kill a significant percentage of Staphylococcus aureus cells, indicating the potential for creating antibacterial coatings and materials (Tiller et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

4-bromo-2-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUZZKZKHYZOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671696
Record name 4-Bromo-2-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1086381-28-3
Record name 4-Bromo-2-cyclopropylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086381-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4-dibromopyridine (3.00 g, 12.66 mmol) in dry tetrahydrofuran (10 mL) under an atmosphere of argon was added tetrakis(triphenylphosphine)palladium(0) (0.435 g, 0.38 mmol). The reaction vessel was put in a water-bath (˜20° C.) and cyclopropylzinc(II) bromide, 0.5M in tetrahydrofuran (30.1 mL, 15.05 mmol) was added is over a period of 10 minutes. The reaction mixture was stirred at 20° C. for 80 minutes. More cyclopropylzinc(II) bromide, 0.5M in tetrahydrofuran (7.52 mL, 3.76 mmol) was added and the reaction mixture was stirred for another 40 minutes before it was poured into saturated aqueous NaHCO3 (100 mL) and diluted with EtOAc (100 mL). The layers were separated and the aqueous layer extracted with EtOAc (50 mL). The organics were combined, dried (Na2SO4), filtered and the solvent was evaporated at reduced pressure. The crude was purified by flash chromatography on silica gel to afford 2.12 g (85%) of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.435 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.52 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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